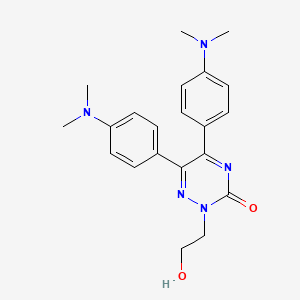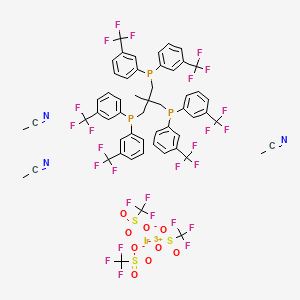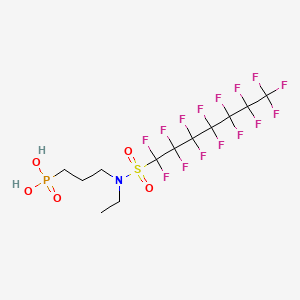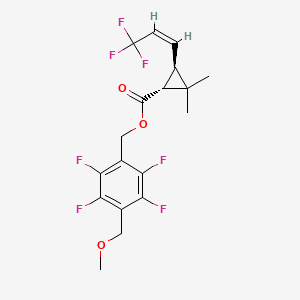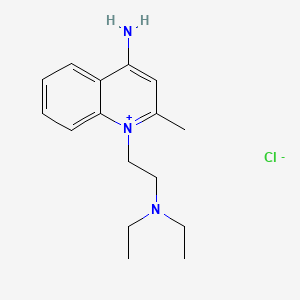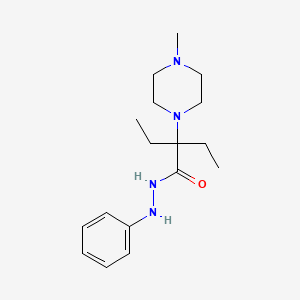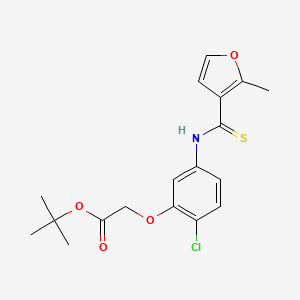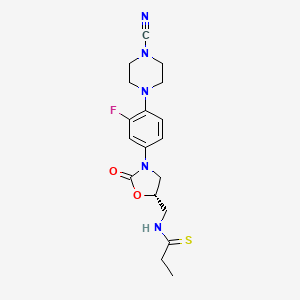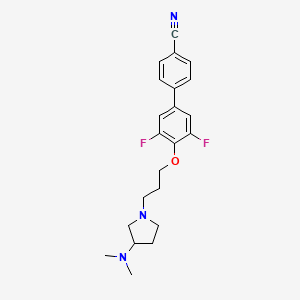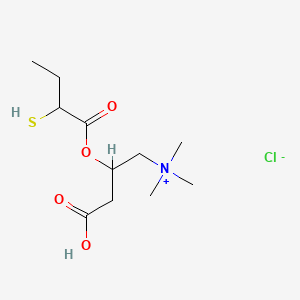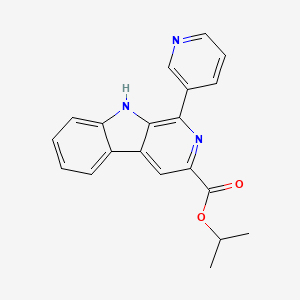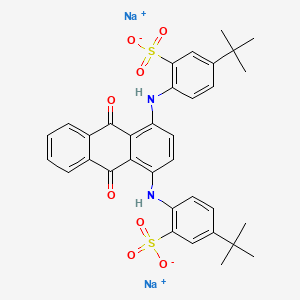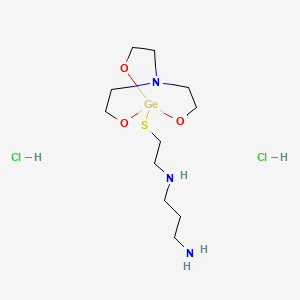
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride is a complex organogermanium compound. This compound is characterized by its unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride typically involves multiple steps. The initial step often includes the formation of the germabicyclo structure through a series of cyclization reactions. This is followed by the introduction of the thio and amino groups through nucleophilic substitution reactions. The final product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol and amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.
作用机制
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, modulating their activity. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- 2-Methyl-4,6,9-trioxa-1-decene
Uniqueness
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-, dihydrochloride is unique due to its incorporation of germanium into the bicyclic structure, which imparts distinctive chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
124187-03-7 |
|---|---|
分子式 |
C11H27Cl2GeN3O3S |
分子量 |
425.0 g/mol |
IUPAC 名称 |
N'-[2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H25GeN3O3S.2ClH/c13-2-1-3-14-4-11-19-12-16-8-5-15(6-9-17-12)7-10-18-12;;/h14H,1-11,13H2;2*1H |
InChI 键 |
WDKKJUNSDFVKCF-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Ge]2(OCCN1CCO2)SCCNCCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


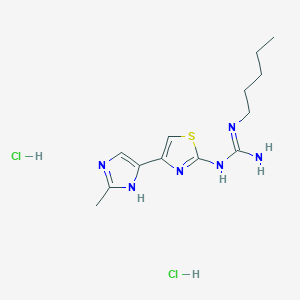
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
